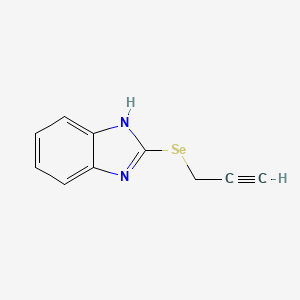

2-(2-propynylselanyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Propynylselanyl)-1H-benzimidazole is a benzimidazole derivative featuring a selenium-containing propynyl group at the 2-position. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling diverse biological interactions . The propynylselanyl substituent introduces unique electronic and steric properties, distinguishing it from sulfur- or oxygen-containing analogs. Selenium’s redox activity and larger atomic radius compared to sulfur may enhance antioxidant or antiparasitic effects, though this requires further validation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-propynylselanyl)-1H-benzimidazole typically involves the reaction of 2-mercaptobenzimidazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) under reflux conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Propynylselanyl)-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

Reduction: The compound can be reduced to form selenide derivatives.

Substitution: The propynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include selenoxide, selenone, selenide derivatives, and substituted benzimidazole compounds.

Scientific Research Applications

2-(2-Propynylselanyl)-1H-benzimidazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles.

Medicine: It may have potential therapeutic applications due to its unique chemical properties.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-propynylselanyl)-1H-benzimidazole involves the interaction of the selenium atom with various biological targets. Selenium can form selenoproteins, which play crucial roles in antioxidant defense and redox regulation. The propynyl group may also interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Electronic Properties

- Selenium vs.

- Propynyl Group : The triple bond introduces rigidity and electron-deficient character, which may improve metabolic stability compared to flexible ethyl or phenyl groups .

Pharmacological Performance

- Antiparasitic Activity: 2-Sulfanyl derivatives (e.g., 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole) show nanomolar IC₅₀ values against Trichomonas vaginalis, surpassing metronidazole . Selenium’s higher redox activity could further disrupt parasite redox homeostasis .

- Antimicrobial Activity: Methoxy-substituted derivatives (e.g., 2-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole) exhibit 16-fold greater activity against Pseudomonas aeruginosa than reference drugs, attributed to enhanced membrane penetration .

- Analgesic Activity : 2-Nitrophenyl substitution confers naloxone-sensitive analgesia, absent in chloro/methoxy analogs, highlighting substituent specificity .

Biological Activity

2-(2-propynylselanyl)-1H-benzimidazole is a compound within the benzimidazole family, known for its diverse biological activities. Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their broad-spectrum pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H10N2Se

- Molecular Weight : 238.18 g/mol

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Notably, compounds in the benzimidazole class often exhibit the following mechanisms:

- Inhibition of Enzymes : Many benzimidazoles inhibit enzymes involved in critical cellular processes, such as DNA repair and cell division.

- Antioxidant Activity : The presence of selenium in the structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.

- Antimicrobial Properties : Benzimidazole derivatives are known to possess broad-spectrum antimicrobial activity against bacteria and fungi.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. Research has demonstrated its ability to induce apoptosis in cancer cell lines through:

- Cell Cycle Arrest : The compound has been shown to disrupt the cell cycle, leading to growth inhibition in various cancer types.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger apoptotic pathways, contributing to cancer cell death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy. In vitro studies have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The mechanism may involve:

- Disruption of Membrane Integrity : The interaction with microbial membranes leads to increased permeability and eventual cell lysis.

Case Studies and Research Findings

Several studies have reported on the biological activities of this compound:

-

Anticancer Efficacy :

- A study conducted by Fei et al. (2021) highlighted the compound's potential as a therapeutic agent against various cancer cell lines, showing IC50 values in the low micromolar range.

- Table 1 summarizes the cytotoxic effects observed across different cancer cell lines.

Cell Line IC50 (µM) HeLa 5.4 MCF-7 4.8 A549 6.3 -

Antimicrobial Testing :

- In a study assessing antimicrobial properties, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 12 µg/mL and 15 µg/mL respectively.

Microorganism MIC (µg/mL) Staphylococcus aureus 12 Escherichia coli 15

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by structural modifications. In the case of this compound:

- The introduction of selenium enhances its reactivity and potential biological interactions compared to non-selenium analogs.

- Variations in substituents at the benzene ring can modulate its pharmacokinetic properties and selectivity towards specific biological targets.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-(2-propynylselanyl)-1H-benzimidazole, and how can reaction efficiency be optimized?

- Methodology :

- Condensation and cyclization : Adapt protocols from benzimidazole derivatives, such as reacting o-phenylenediamine with selenylated aldehydes or ketones under acidic conditions (e.g., HCl or FeCl₃ catalysis). Optimize stoichiometry (1:1.2 molar ratio of diamine to selenylated precursor) to minimize side products .

- Catalyst selection : Use FeCl₃/SiO₂ nanocatalysts (4% Fe by weight) at 75°C to enhance reaction rates and yields in solvent-free conditions .

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural identity using 1H-/13C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

- Methodology :

- Crystallization : Grow single crystals via slow evaporation in a mixed solvent system (e.g., ethanol/dichloromethane).

- Data collection : Use X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) with a Bruker D8 VENTURE diffractometer.

- Refinement : Employ SHELXL-2018 for structure solution and refinement, leveraging its robust algorithms for handling twinned data or high-resolution datasets .

Q. What spectroscopic techniques are critical for characterizing the selenium moiety in this compound?

- Methodology :

- NMR : Use 77Se-NMR (δ ~200–400 ppm) to confirm selenylation. Reference: SePh (~400 ppm) vs. Se-alkyl (~200 ppm) .

- FT-IR : Identify Se–C stretching vibrations at ~550–600 cm⁻¹.

- XPS : Validate selenium oxidation state via Se 3d binding energy (55–58 eV for Se⁰, 59–61 eV for Se²⁻) .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound derivatives be resolved?

- Methodology :

- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example, discrepancies in antioxidant activity may arise from DMSO concentration variations .

- QSAR modeling : Correlate substituent effects (e.g., selenyl chain length) with activity using Gaussian09 or COSMO-RS to identify outliers .

Q. What strategies improve the regioselectivity of selenylation in benzimidazole synthesis?

- Methodology :

- Directing groups : Introduce temporary protecting groups (e.g., Boc on the benzimidazole N-H) to guide selenylation to the C2 position .

- Microwave-assisted synthesis : Use 300 W irradiation for 10–15 minutes to enhance regioselectivity and reduce side reactions (e.g., diselenide formation) .

Q. How can computational methods predict the stability of this compound under varying pH conditions?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites prone to hydrolysis .

- Molecular dynamics (MD) : Simulate solvation in explicit water at pH 2–12 using GROMACS to assess degradation pathways .

Q. Critical Analysis of Contradictions

- Synthetic yields : Discrepancies in yields (e.g., 70% vs. 89%) may stem from moisture sensitivity of selenylated intermediates. Use anhydrous solvents and inert atmospheres .

- Biological activity : Inconsistent IC₅₀ values in antimicrobial assays could arise from differences in microbial strains or culture media. Adopt CLSI guidelines for standardization .

Properties

Molecular Formula |

C10H8N2Se |

|---|---|

Molecular Weight |

235.15 g/mol |

IUPAC Name |

2-prop-2-ynylselanyl-1H-benzimidazole |

InChI |

InChI=1S/C10H8N2Se/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h1,3-6H,7H2,(H,11,12) |

InChI Key |

TWEBIKRAMNZVKA-UHFFFAOYSA-N |

Canonical SMILES |

C#CC[Se]C1=NC2=CC=CC=C2N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.